4-Ethyl-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFVTWKQFZGFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597593 | |

| Record name | 4-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71757-56-7 | |

| Record name | 4-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 4-Ethyl-2-methylaniline

This document provides a comprehensive technical overview of this compound (CAS No. 71757-56-7), a substituted aromatic amine. Designed for researchers, chemists, and drug development professionals, this guide synthesizes its chemical properties, plausible synthetic routes, analytical characterization, safety protocols, and potential applications. As a specialized chemical intermediate, understanding its profile is crucial for its effective and safe utilization in complex synthetic workflows.

This compound, also known as 4-ethyl-2-methylbenzenamine, belongs to the toluidine family of isomers.[1][2] Its structure, featuring an aniline core with methyl and ethyl substitutions at the 2 and 4 positions respectively, makes it a valuable and versatile building block in organic synthesis. The strategic placement of these alkyl groups influences the nucleophilicity of the amine and the regioselectivity of subsequent reactions on the aromatic ring.

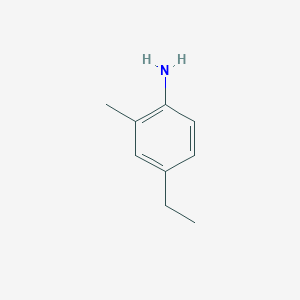

Chemical Structure

The molecular structure of this compound is fundamental to its reactivity and function.

Caption: 2D Structure of this compound.

Physicochemical Data

Comprehensive experimental data for this compound is not widely published. The following table consolidates available computed data from reputable databases and provides context for its expected properties.[3]

| Property | Value / Information | Source |

| CAS Number | 71757-56-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃N | [1][3] |

| Molecular Weight | 135.21 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-ethyl-2-methylbenzenamine, 2-Methyl-4-aethylanilin | [1][2] |

| Appearance | Expected to be a liquid, may darken on exposure to air/light (common for anilines) | Inferred |

| Boiling Point | Not experimentally determined. Estimated to be ~220-230 °C. (Isomer 4-Ethylaniline boils at 216 °C) | Inferred |

| Melting Point | Not determined | N/A |

| Density | Not experimentally determined. Estimated to be ~0.96-0.98 g/mL. (Isomer 4-Ethylaniline density is 0.975 g/mL) | Inferred |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone) | Inferred |

| XLogP3 | 2.1 - 2.7 | [2][3] |

| Topological Polar Surface Area | 26 Ų | [1][3] |

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in standard literature. However, a plausible and robust synthetic route can be designed based on established organometallic and reduction methodologies. A logical approach involves the nitration of 3-ethyltoluene followed by the reduction of the resulting nitroaromatic intermediate.

This protocol is a self-validating system; successful isolation and characterization of the intermediate (Step 2) and final product (Step 3) via TLC and spectroscopy confirm reaction progression and success.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-ethyltoluene.

Materials:

-

3-Ethyltoluene (CAS: 620-14-4)[2]

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on Carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol (for reduction)

-

Ethyl Acetate & Hexanes (for chromatography)

-

Silica Gel

Step 1: Nitration of 3-Ethyltoluene

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

-

Slowly add 20 mL (0.22 mol) of 3-ethyltoluene to the cold acid with stirring.

-

Prepare the nitrating mixture by cautiously adding 15 mL of fuming HNO₃ to 30 mL of concentrated H₂SO₄, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 3-ethyltoluene solution over 60-90 minutes. Causality: A slow, controlled addition is critical to prevent overheating and the formation of dinitrated byproducts. The temperature must be maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Pour the reaction mixture slowly over 500 g of crushed ice. A yellow, oily layer containing the nitro isomers will separate.

-

Extract the aqueous layer three times with 100 mL portions of DCM.

-

Combine the organic extracts and wash with water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude mixture of nitro isomers.

Step 2: Isolation of 1-ethyl-3-methyl-4-nitrobenzene

-

The crude product from Step 1 is a mixture of isomers. The desired 4-nitro isomer must be separated from others (e.g., 2-nitro, 6-nitro).

-

Perform column chromatography on silica gel using a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure desired isomer. The relative polarity and thus elution order will depend on the specific isomers formed.

Step 3: Reduction of the Nitro Group

-

Dissolve the purified 1-ethyl-3-methyl-4-nitrobenzene (0.1 mol) in 200 mL of ethanol (if using H₂/Pd-C) or concentrated HCl (if using SnCl₂).

-

Method A (Catalytic Hydrogenation): Add 1 mol% of 10% Pd/C to the ethanolic solution. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Method B (Tin Chloride Reduction): Add an excess of SnCl₂·2H₂O (0.3 mol) to the acidic solution. Heat the mixture to 60-70 °C and stir for 3-4 hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent.

-

For Method B: Cool the mixture and slowly basify by adding 10M NaOH solution until the pH is >10 to precipitate tin salts and deprotonate the aniline hydrochloride.

-

-

Extract the final product with ethyl acetate or ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude this compound.

-

Purify the product via vacuum distillation or column chromatography if necessary.

Section 3: Spectroscopic and Analytical Characterization

Verifying the identity and purity of synthesized this compound is paramount. The following are the expected spectral characteristics based on its structure.

| Analysis Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-6.8 ppm: Aromatic protons (3H, complex multiplet).δ ~3.6 ppm: Broad singlet corresponding to the amine protons (2H, -NH₂).δ ~2.6 ppm: Quartet corresponding to the benzylic methylene protons (2H, -CH₂CH₃).δ ~2.2 ppm: Singlet from the methyl protons (3H, Ar-CH₃).δ ~1.2 ppm: Triplet from the terminal methyl protons of the ethyl group (3H, -CH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-120 ppm: Six distinct signals for the aromatic carbons.δ ~28 ppm: Signal for the benzylic carbon (-CH₂CH₃).δ ~18 ppm: Signal for the aromatic methyl carbon (Ar-CH₃).δ ~15 ppm: Signal for the terminal ethyl carbon (-CH₂CH₃). |

| FT-IR (thin film, cm⁻¹) | ~3450-3300 cm⁻¹: Two distinct N-H stretching bands (primary amine).~3050-3000 cm⁻¹: Aromatic C-H stretching.~2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl and methyl groups).~1620 cm⁻¹: N-H scissoring (bending) vibration.~1500 cm⁻¹: Aromatic C=C stretching. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 135.Key Fragment: m/z = 120 (loss of a methyl group, [M-15]⁺), characteristic of benzylic cleavage. |

Section 4: Safety, Handling, and Disposal

| Hazard Category | Classification (Inferred) | Precautionary Statements |

| Acute Toxicity | Category 3/4 (Oral, Dermal, Inhalation) | P261: Avoid breathing vapors.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/clothing/eye protection. |

| Skin Corrosion/Irritation | Category 2 | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Damage/Irritation | Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Long-term Hazard | Suspected of causing organ damage through prolonged exposure. | P314: Get medical advice/attention if you feel unwell. |

Handling Protocol:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

-

Avoid all contact with skin and eyes and prevent inhalation of vapors.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and light.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Section 5: Applications in Research and Drug Development

While specific FDA-approved drugs containing the this compound moiety are not prominent, its value lies in its role as a versatile chemical intermediate. Aromatic amines are foundational scaffolds in medicinal chemistry.[8]

Potential Roles:

-

Scaffold for Lead Compounds: The aniline group provides a reactive handle for a multitude of chemical transformations, including amide bond formation, sulfonylation, and N-alkylation/arylation. This allows for the rapid generation of compound libraries for screening.

-

Synthesis of Heterocycles: It can serve as a precursor for synthesizing more complex heterocyclic systems, such as quinolines or benzimidazoles, which are privileged structures in drug discovery.

-

Intermediate for Agrochemicals and Dyes: Like many substituted anilines, it has potential applications in the synthesis of specialized dyes and agrochemical agents.

The presence of alkyl groups at the 2- and 4- positions can be used to modulate the lipophilicity and metabolic stability of a parent drug molecule, making it a useful fragment for structure-activity relationship (SAR) studies. For instance, related substituted anilines are known to be key components in developing agents with antibacterial properties.[9]

Conclusion

This compound (CAS: 71757-56-7) is a specialized substituted aniline with significant potential as a building block in synthetic organic chemistry. While comprehensive public data on its physical and toxicological properties is limited, its characteristics can be reliably inferred from related compounds. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and verification. For researchers in drug discovery and materials science, this compound represents a valuable, yet under-explored, intermediate for creating novel and complex molecular architectures.

References

-

Chemsrc. "this compound | CAS#:71757-56-7". Chemsrc.com. [Link]

-

PubChem. "this compound". National Center for Biotechnology Information. [Link]

-

PubChem. "4-ethyl-2-[(N-ethylanilino)methyl]-N-methylaniline". National Center for Biotechnology Information. [Link]

-

Chemical Register. "4-Ethyl-2-methoxy-5-methylaniline (CAS No. 1880880-76-1) Suppliers". Chemicalregister.com. [Link]

-

PubChem. "4-Ethyl-N-methylaniline". National Center for Biotechnology Information. [Link]

- Google Patents. "United States Patent Office".

-

Allen. "What should be the required structure for this compound". Allen.ac.in. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis". Inno-pharmchem.com. [Link]

-

YouTube. "Solving an Unknown Organic Structure using NMR, IR, and MS". ChemComplete. [Link]

-

ResearchGate. "FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline". Researchgate.net. [Link]

-

YouTube. "Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra". Tony St John. [Link]

-

YouTube. "Determining a Structure with IR and NMR". Tony St John. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 71757-56-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Ethyl-4-methylaniline | 104715-64-2 | EEA71564 [biosynth.com]

An In-Depth Technical Guide to 4-Ethyl-2-methylaniline: Synthesis, Characterization, and Applications

Introduction: Situating 4-Ethyl-2-methylaniline in Modern Chemistry

Substituted anilines represent a cornerstone class of intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Their utility stems from the versatile reactivity of the aromatic amine functional group, which allows for a diverse range of chemical transformations. This compound, a distinct isomer within this family, presents a unique combination of steric and electronic properties conferred by its substitution pattern. This guide provides a comprehensive technical overview of its core properties, a validated synthetic pathway, robust protocols for its characterization, and an expert perspective on its potential applications for researchers and drug development professionals.

Core Molecular and Physical Properties

This compound is an aromatic amine with the chemical formula C₉H₁₃N.[2][3][4] Its structure consists of a benzene ring substituted with an amino group, a methyl group, and an ethyl group at positions 1, 2, and 4, respectively. This specific arrangement dictates its chemical behavior and physical characteristics.

A summary of its key identifiers and computed physical properties is presented below. It is crucial to note that while some experimental data for isomers is available, specific verified experimental values for properties like boiling and melting points of this compound are not consistently published. The data for its close isomer, 2-Methyl-6-ethylaniline, is provided for a reasonable estimation.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem[3] |

| Molecular Weight | 135.21 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 71757-56-7 | Guidechem[2][6] |

| Synonyms | 2-Methyl-4-aethylanilin, 4-ethyl-2-methylbenzenamine | Guidechem[2] |

| Monoisotopic Mass | 135.1048 g/mol | PubChem[3] |

| Physical State | Liquid (Predicted) | Inferred from isomers |

| Boiling Point (Isomer) | ~231 °C (for 2-Methyl-6-ethylaniline) | CAMEO Chemicals[5] |

| Density (Isomer) | ~0.969 g/mL at 20°C (for 2-Methyl-6-ethylaniline) | CAMEO Chemicals[5] |

| Topological Polar Surface Area | 26.02 Ų | Guidechem[6] |

Rational Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be logically achieved via a two-step process starting from the readily available precursor, 4-ethylaniline. This pathway leverages a classic electrophilic aromatic substitution followed by a standard reduction. The causality behind this strategy is rooted in the directing effects of the substituents on the aniline ring. The amino group is a powerful ortho-, para-director; however, to avoid polysubstitution and achieve regioselectivity, its activity is often modulated by acetylation. The subsequent nitration is directed to the position ortho to the amino group, followed by deprotection and reduction.

A more direct approach, adapted from a validated protocol for a similar transformation, involves the direct nitration of 4-ethylaniline, where careful control of reaction conditions is paramount to achieve the desired mono-nitrated intermediate, 4-ethyl-2-nitroaniline.[7] This intermediate is then reduced to the target compound.

Diagram of the Proposed Synthetic Workflow

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Part 1: Synthesis of 4-Ethyl-2-nitroaniline (Intermediate)

This protocol is adapted from the synthesis of 2-amino-3-nitrotoluene.[7]

-

System Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 30 mL of acetic anhydride. Cool the flask in an ice-salt bath to 0-5°C.

-

Precursor Addition: Slowly add 6.0 g of 4-ethylaniline to the cooled acetic anhydride dropwise, ensuring the temperature does not exceed 10°C. This in-situ acetylation protects the amine and modulates its reactivity.

-

Nitration: While maintaining the temperature between 10-13°C, add 6.3 mL of 70% nitric acid dropwise from the dropping funnel over 30 minutes with vigorous stirring. Careful temperature control is critical to prevent over-nitration and side reactions.

-

Reaction Quench: After the addition is complete, stir the mixture for an additional hour at 10-12°C. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. An oily product should separate.

-

Hydrolysis (Deprotection): Separate the oily layer and add to it 15 mL of concentrated hydrochloric acid. Heat the mixture gently for one hour to hydrolyze the acetyl group.

-

Work-up: Cool the solution and neutralize it carefully with a dilute aqueous sodium hydroxide solution until it is alkaline. Extract the product with chloroform (3 x 100 mL).

-

Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-ethyl-2-nitroaniline.

Part 2: Reduction to this compound (Final Product)

-

Reaction Setup: To a round-bottom flask containing the crude 4-ethyl-2-nitroaniline (5.7 g), add 30 mL of concentrated hydrochloric acid and 15 g of granular tin (Sn).

-

Reduction: Heat the mixture under reflux with stirring. The reaction is exothermic. If it becomes too vigorous, cool the flask transiently in an ice bath. Continue heating for 1-2 hours until the reaction is complete (monitored by TLC). This is a classic Bechamp reduction, a reliable method for converting aromatic nitro compounds to anilines.

-

Work-up: Cool the reaction mixture and make it strongly alkaline by the slow addition of 40% NaOH solution.

-

Extraction: Extract the product using diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Structural Elucidation and Quality Control

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound. While public spectral databases for this specific compound are scarce, the expected outcomes from standard analytical techniques can be predicted based on its structure.

| Analytical Technique | Expected Key Observations |

| ¹H NMR | - Aromatic Region: Three distinct signals (approx. 6.5-7.0 ppm), likely two doublets and a singlet or complex splitting patterns confirming the 1,2,4-substitution. - Ethyl Group: A quartet (CH₂) and a triplet (CH₃). - Methyl Group: A singlet (Ar-CH₃). - Amine Group: A broad singlet (NH₂), which is D₂O exchangeable. |

| ¹³C NMR | - Nine distinct carbon signals. - Four signals in the aromatic region (approx. 115-150 ppm), with two quaternary carbons (C-N, C-Et, C-Me) and three CH carbons. - Signals for the ethyl and methyl carbons in the aliphatic region. |

| FT-IR Spectroscopy | - N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1500-1600 cm⁻¹ region. - C-N Stretch: A peak in the 1250-1350 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An intense peak at m/z = 135, corresponding to the molecular weight. - Major Fragment: A significant peak at m/z = 120, corresponding to the loss of a methyl group ([M-15]⁺), a common fragmentation pattern for ethylbenzenes. |

Applications in Drug Development and Chemical Synthesis

While specific blockbuster drugs citing this compound as a direct starting material are not prominent in public literature, its value lies in its role as a versatile chemical intermediate. The strategic placement of its functional groups makes it a highly valuable scaffold in medicinal chemistry.

-

Scaffold for Lead Optimization: The aniline moiety is a common feature in many biologically active compounds. It can serve as a key pharmacophore or as an anchor point for building more complex molecules. The methyl and ethyl groups provide lipophilicity and steric bulk, which can be used to fine-tune a drug candidate's binding affinity to its target receptor and to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Precursor for Heterocyclic Chemistry: The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can be used as a nucleophile in condensation reactions to form heterocyclic rings (e.g., quinolines, indoles), which are prevalent structures in pharmaceuticals.

-

Analogue Synthesis: In drug discovery programs, creating a library of related compounds is essential for establishing structure-activity relationships (SAR). This compound is an ideal building block for creating analogues of known active molecules, where researchers systematically probe the effects of substituting different positions on the aromatic ring. Its utility is analogous to related intermediates like 4-Bromo-2-methylaniline, which is a cornerstone in synthesizing a wide array of pharmaceutical ingredients for oncology and infectious diseases.[8]

Safety, Handling, and Disposal

-

Hazard Assessment: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle as a suspected carcinogen and organ toxin with repeated exposure.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If engineering controls are insufficient, use a respirator with an appropriate organic vapor cartridge.

-

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound, with its distinct molecular structure, is a valuable intermediate for advanced chemical synthesis. While detailed experimental data in public literature is limited, its properties can be reliably inferred, and its synthesis can be achieved through established chemical transformations. Its true potential is realized when viewed as a versatile building block, offering medicinal chemists a scaffold with tunable steric and electronic properties for the rational design and optimization of novel therapeutic agents. As with all aniline derivatives, strict adherence to safety protocols is mandatory to ensure its responsible and effective use in research and development.

References

-

Chemsrc. This compound | CAS#:71757-56-7. [Link]

-

PubChem. This compound | C9H13N | CID 19035152. [Link]

-

PrepChem.com. Synthesis of 4-ethyl-2-nitroaniline. [Link]

-

PubChem. 4-Ethyl-N-methylaniline | C9H13N | CID 187786. [Link]

-

NIST. 2-Ethyl-N-methylaniline. [Link]

-

PubChemLite. 4-ethyl-n-methylaniline (C9H13N). [Link]

-

Allen. What should be the required structure for this compound. [Link]

-

Reddit. How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. [Link]

-

NCERT. Amines. [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

IUPAC name for 4-Ethyl-2-methylaniline

An In-Depth Technical Guide to 4-Ethyl-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 71757-56-7), a key substituted aniline derivative. Intended for researchers, chemists, and professionals in drug development and materials science, this document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it explores the reactivity of the molecule and its applications as a versatile intermediate in the synthesis of complex organic compounds. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory and industrial setting. The guide synthesizes information from authoritative chemical databases and literature to serve as a reliable resource for scientific and technical applications.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound featuring an aniline core substituted with an ethyl group at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the amino group. This specific substitution pattern imparts distinct chemical properties that make it a valuable building block in organic synthesis.

Its IUPAC name is This compound .[1] It is also known by synonyms such as 4-ethyl-2-methylbenzenamine and 2-Methyl-4-ethylaniline.[2][3] The structural arrangement of the substituents influences the electronic and steric environment of the amine and the aromatic ring, which dictates its reactivity.

Table 1: Chemical Identifiers and Core Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 71757-56-7 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Canonical SMILES | CCC1=CC(=C(C=C1)N)C | [1] |

| InChI | InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | [1][2] |

| InChIKey | AWFVTWKQFZGFDS-UHFFFAOYSA-N | [1][2] |

| PubChem CID | 19035152 | [1] |

| Topological Polar Surface Area | 26 Ų | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reduction of a corresponding nitroaromatic precursor, a robust and widely used method for preparing anilines. The causality behind this choice lies in the accessibility of nitroaromatic compounds through electrophilic nitration and the high efficiency of nitro group reduction.

A primary route starts from 3-ethyltoluene (CAS 620-14-4) , which can be nitrated to form 3-ethyl-6-nitrotoluene. Subsequent reduction of the nitro group yields the target molecule.[3][4]

Experimental Protocol: Synthesis via Nitroarene Reduction

This protocol describes a standard laboratory-scale synthesis starting from the corresponding nitro compound, 4-ethyl-2-nitroaniline. The choice of a reducing agent like tin(II) chloride in hydrochloric acid is a classic method (Stephen reduction) known for its high yield and reliability in converting aromatic nitro groups to amines.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethyl-2-nitroaniline (10 mmol).

-

Add ethanol (50 mL) to dissolve the starting material.

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 30 mmol) in concentrated hydrochloric acid (20 mL). The acid is crucial for the reaction mechanism and for keeping the tin salts in solution.

Step 2: Reduction Reaction

-

Slowly add the acidic tin(II) chloride solution to the stirred solution of 4-ethyl-2-nitroaniline. The addition should be controlled to manage the exothermic nature of the reaction.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This step is critical to deprotonate the anilinium salt and precipitate tin hydroxides.

-

The resulting slurry is then extracted with ethyl acetate (3 x 50 mL). The organic solvent isolates the amine product from the aqueous phase and inorganic salts.[5]

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic impurities.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[5]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl and methyl substituents. The aromatic protons will appear as a complex multiplet or distinct doublets and singlets in the range of δ 6.5-7.5 ppm. The NH₂ protons typically appear as a broad singlet. The ethyl group will show a quartet for the -CH₂- group and a triplet for the -CH₃ group, while the aromatic methyl group will be a singlet around δ 2.0-2.5 ppm.

-

¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming its asymmetry. Aromatic carbons will resonate in the δ 110-150 ppm region, while the aliphatic carbons of the ethyl and methyl groups will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

N-H Stretching: A characteristic doublet in the range of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) group. The presence of two bands is a definitive indicator of a primary amine.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a prominent molecular ion peak at an m/z ratio of 135, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for alkyl anilines include the loss of a hydrogen atom (M-1) and the loss of the alkyl groups. A significant peak at m/z 120 would correspond to the loss of a methyl radical from the ethyl group (benzylic cleavage), which is a highly favorable fragmentation pathway.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Range / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5 - 7.5 ppm |

| Amine Protons (-NH₂) | Broad singlet, δ 3.5 - 4.5 ppm | |

| Methylene Protons (-CH₂-) | Quartet, δ 2.5 - 2.8 ppm | |

| Aromatic Methyl (-CH₃) | Singlet, δ 2.0 - 2.5 ppm | |

| Ethyl Methyl (-CH₃) | Triplet, δ 1.1 - 1.3 ppm | |

| IR | N-H Stretch (primary amine) | 3350 - 3500 cm⁻¹ (doublet) |

| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H Stretch (aliphatic) | 2850 - 2975 cm⁻¹ | |

| C=C Stretch (aromatic) | 1450 - 1600 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 135 |

| | Major Fragment | m/z = 120 ([M-CH₃]⁺) |

Chemical Reactivity and Applications

This compound is a bifunctional molecule whose reactivity is dominated by the nucleophilic amino group and the electron-rich aromatic ring.

Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic.

-

Salt Formation: It reacts readily with acids to form anilinium salts.

-

Acylation: It can be acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.

-

Diazotization: Like other primary aromatic amines, it undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate.

The Sandmeyer Reaction

The diazonium salt derived from this compound can be used in Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, displacing the diazonium group. This pathway is a cornerstone of synthetic aromatic chemistry, providing access to compounds that are difficult to synthesize via direct electrophilic substitution.

Applications in Synthesis

Due to its versatile reactivity, this compound is a valuable intermediate in the synthesis of:

-

Pharmaceuticals: Substituted anilines are common scaffolds in drug molecules. The specific substitution pattern of this compound can be leveraged to synthesize targeted therapeutic agents.[6]

-

Agrochemicals: Many herbicides and pesticides are derived from aniline precursors.

-

Dyes and Pigments: The diazonium salts can be used in azo coupling reactions to produce highly colored azo dyes.

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its potential hazards. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[7][8][9]

-

Hazard Classification: The compound is generally classified as harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It can cause skin and serious eye irritation.[9][10]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7][8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of ingestion, rinse the mouth and seek immediate medical attention.[8]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed. |

| H311 | Toxic in contact with skin. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H331 | Toxic if inhaled. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| | P405 | Store locked up. |

Note: GHS classifications can vary by jurisdiction and supplier. Always consult the specific SDS for the material being used.

Conclusion

This compound is a synthetically important aromatic amine with well-defined chemical and physical properties. Its preparation is straightforward, typically via the reduction of the corresponding nitro compound, and its structure can be unambiguously confirmed through standard spectroscopic methods. The reactivity of its amino group and aromatic ring, particularly through diazotization and subsequent functionalization, makes it a versatile intermediate for creating a diverse range of more complex molecules. For professionals in the pharmaceutical, agrochemical, and materials science industries, a thorough understanding of this compound's synthesis, reactivity, and safe handling is crucial for leveraging its full potential in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-ethyl-2-nitroaniline. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

- 1. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]

- 5. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of 4-Ethyl-2-methylaniline (CAS No. 71757-56-7), with a primary focus on its boiling and melting points. Due to a lack of experimentally determined data in publicly accessible literature, this guide synthesizes information from analogous compounds to provide reliable estimations and discusses the theoretical underpinnings of these properties. Furthermore, it outlines standardized methodologies for the experimental determination of boiling and melting points and provides essential safety and handling protocols pertinent to aromatic amines. This document is intended to serve as a vital resource for researchers, chemists, and professionals in drug development who may be working with this or structurally similar compounds.

Introduction to this compound

This compound, a substituted aromatic amine, presents a chemical structure with potential applications in various fields, including pharmaceutical synthesis and materials science. The strategic placement of the ethyl and methyl groups on the aniline ring influences its chemical reactivity, selectivity, and physical properties. A thorough understanding of its fundamental physicochemical characteristics, such as boiling and melting points, is paramount for its synthesis, purification, handling, and application in further research and development.

This guide addresses the current gap in available experimental data for the boiling and melting points of this compound. By examining the properties of structurally related isomers and analogous compounds, we can infer and rationalize the expected physical behavior of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [PubChem][1] |

| Molecular Weight | 135.21 g/mol | [PubChem][1] |

| CAS Number | 71757-56-7 | [Guidechem][2] |

| Boiling Point | Not Experimentally Determined (Estimated) | - |

| Melting Point | Not Experimentally Determined (Estimated) | - |

| LogP (Computed) | 2.72080 | [Guidechem][2] |

Boiling and Melting Points: An Estimation Based on Structural Analogs

In the absence of direct experimental data for this compound, an analysis of its isomers and structurally similar compounds can provide valuable insights into its expected boiling and melting points.

| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) |

| 4-Ethylaniline | 589-16-2 | 216 | -5 |

| 2-Ethyl-6-methylaniline | 24549-06-2 | 231 | -33 |

| N-Ethyl-2-methylaniline | 94-68-8 | 214 | -15 |

| N-Ethyl-4-methylaniline | 622-57-1 | 222 | -6.87 (estimate) |

Analysis and Estimation:

The boiling point of amines is primarily influenced by intermolecular hydrogen bonding, van der Waals forces, and molecular weight. As a primary amine, this compound can participate in hydrogen bonding, which is expected to result in a relatively high boiling point compared to non-polar compounds of similar molecular weight.

-

Comparison with Isomers: Comparing this compound to its isomers provides a strong basis for estimation. 4-Ethylaniline has a boiling point of 216 °C[3]. The addition of a methyl group, as in this compound, would increase the molecular weight and surface area, leading to stronger van der Waals forces and thus a slightly higher boiling point. 2-Ethyl-6-methylaniline has a boiling point of 231 °C[4]. The steric hindrance from the two ortho substituents in 2-ethyl-6-methylaniline might slightly reduce the efficiency of intermolecular hydrogen bonding compared to this compound, but the overall effect of the increased molecular weight is a higher boiling point.

-

Estimation: Based on these comparisons, the boiling point of this compound is likely to be in the range of 220-235 °C .

The melting point is influenced by the efficiency of crystal lattice packing in the solid state, in addition to intermolecular forces.

-

Comparison with Isomers: 4-Ethylaniline has a melting point of -5 °C[3]. The introduction of a methyl group at the ortho position in this compound could disrupt the crystal packing symmetry compared to the more linear 4-ethylaniline, potentially leading to a lower melting point. However, predicting the exact effect on the melting point is challenging without experimental data.

Experimental Determination of Boiling and Melting Points

For definitive values, experimental determination is essential. The following are standardized and reliable methods for determining the boiling and melting points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Workflow for Melting Point Determination:

Caption: Microscale workflow for boiling point determination.

Safety, Handling, and Storage

Aromatic amines, as a class of compounds, require careful handling due to their potential toxicity. [5][6] General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled.

Handling and Storage:

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [7][8]Containers should be tightly sealed to prevent exposure to moisture and air. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amines can be hazardous to the environment and should not be released into drains or waterways. [5][6]

Conclusion

While experimentally determined boiling and melting points for this compound are not currently available in the surveyed literature, this guide provides a robust framework for estimating these critical parameters based on the analysis of structurally similar compounds. The provided detailed protocols for experimental determination offer a clear path for researchers to obtain definitive values. Adherence to the outlined safety and handling procedures is crucial to ensure the safe and effective use of this compound in a laboratory or industrial setting. This guide serves as a foundational resource, promoting both scientific integrity and a culture of safety in the handling of substituted aromatic amines.

References

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-6-methylaniline. Retrieved from [Link]

-

Stenutz. (n.d.). N-ethyl-2-methylaniline. Retrieved from [Link]

-

ChemBK. (2024, April 10). N-ETHYL-4-METHYLANILINE. Retrieved from [Link]

Sources

- 1. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-Ethylaniline 98 589-16-2 [sigmaaldrich.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

An In-Depth Technical Guide to the Solubility Profile of 4-Ethyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Ethyl-2-methylaniline (CAS No. 71757-56-7), a substituted aromatic amine of interest in various chemical synthesis and pharmaceutical development applications. This document moves beyond a simple recitation of data, offering a detailed methodological approach grounded in established principles of physical chemistry and analytical science. The procedures outlined herein are designed to equip researchers with the necessary tools to generate a robust and reliable solubility profile, ensuring data integrity and reproducibility.

Introduction to this compound and the Significance of its Solubility

This compound, with the molecular formula C₉H₁₃N, is an aromatic amine whose utility in organic synthesis and as a potential building block in drug discovery necessitates a thorough understanding of its physicochemical properties.[1][2][3] Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability. The presence of both hydrophobic (the ethyl and methyl substituted benzene ring) and hydrophilic (the amino group) moieties suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

The primary amino group (-NH₂) imparts basicity and the capacity for hydrogen bonding, which are key determinants of its solubility in protic and acidic media.[4][5] Conversely, the aromatic ring and alkyl substituents contribute to its lipophilicity, favoring solubility in non-polar organic solvents. A comprehensive solubility profile is, therefore, essential for any researcher working with this compound.

Theoretical Considerations for Solubility Prediction

Before embarking on experimental determination, a theoretical assessment can guide solvent selection and experimental design. The principle of "like dissolves like" is a foundational concept.

-

Polar Solvents (e.g., Water, Alcohols): The solubility of amines in water decreases as the molecular mass and the size of the hydrophobic alkyl/aryl group increase.[4][6] While low molecular weight amines are water-soluble, the nine-carbon structure of this compound suggests limited aqueous solubility. However, the amino group can act as a hydrogen bond acceptor and, to a lesser extent, a donor, allowing for some interaction with protic solvents like ethanol and methanol.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The significant non-polar character of the ethyl- and methyl-substituted benzene ring predicts good solubility in aromatic and aliphatic hydrocarbon solvents.

-

pH-Dependent Solubility: As a weak base, this compound is expected to exhibit significantly increased solubility in acidic aqueous solutions due to the formation of the corresponding water-soluble ammonium salt (4-ethyl-2-methylanilinium chloride in the presence of HCl).[5][7][8]

-

Temperature Effects: The dissolution of most solid organic compounds is an endothermic process, meaning solubility generally increases with temperature.[9][10] This relationship is crucial for developing crystallization procedures.

Experimental Determination of the Solubility Profile

A robust experimental approach is necessary to generate a reliable solubility profile. The following sections detail a comprehensive workflow for determining the solubility of this compound in a range of common laboratory solvents.

Materials and Equipment

-

This compound (purity ≥98%)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and other standard laboratory glassware

-

pH meter

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Substituted anilines can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11][12][13] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for solubility determination.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume (e.g., 2 mL) of each selected solvent into the vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC or the solvent used for the calibration standards) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification (Example: HPLC-UV):

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape) is a common starting point. Detection can be performed using a UV detector at a wavelength of maximum absorbance for the analyte.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations.

-

Analysis: Inject the diluted samples and the calibration standards into the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of this compound in the diluted samples. Account for the dilution factor to determine the solubility in the original solvent.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. As no comprehensive dataset for this compound is readily available in the literature, the following table serves as a template for presenting the results obtained from the protocol described above. For comparative purposes, qualitative predictions and data from a structurally similar compound, 4-Chloro-2-methylaniline, are included.[14]

| Solvent | Solvent Type | Predicted Solubility of this compound | Experimental Solubility of this compound at 25°C (g/L) | Reference Solubility of 4-Chloro-2-methylaniline at 25°C (g/L)[14] |

| Water | Polar, Protic | Very Slightly Soluble | To be determined | 3.46 |

| 0.1 M HCl | Aqueous Acid | Soluble | To be determined | N/A |

| Methanol | Polar, Protic | Soluble | To be determined | 128.34 |

| Ethanol | Polar, Protic | Soluble | To be determined | 119.38 |

| Acetone | Polar, Aprotic | Very Soluble | To be determined | 193.38 |

| Dichloromethane | Halogenated | Very Soluble | To be determined | 120.2 |

| Ethyl Acetate | Ester | Soluble | To be determined | 168.39 |

| Toluene | Aromatic | Very Soluble | To be determined | 42.28 |

| n-Hexane | Non-polar | Sparingly Soluble | To be determined | 2.39 |

Interpreting the Results:

The collected data will provide a quantitative understanding of the solubility profile. It is expected that this compound will exhibit high solubility in polar aprotic and non-polar organic solvents like acetone, dichloromethane, and toluene. Its solubility in alcohols is likely to be good, while its solubility in water is expected to be low. A dramatic increase in solubility in 0.1 M HCl would confirm its basic nature. The comparison with 4-Chloro-2-methylaniline provides a useful, albeit imperfect, benchmark for validating the experimental results.

Conclusion

This technical guide has outlined a comprehensive strategy for determining and understanding the solubility profile of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The emphasis on a self-validating experimental design, including equilibration checks and proper analytical methodology, ensures the trustworthiness and scientific integrity of the obtained solubility data. This foundational knowledge is indispensable for the effective and efficient application of this compound in scientific research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

PubChem. 4-ethyl-2-[(N-ethylanilino)methyl]-N-methylaniline. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-ethyl-2-(N-ethylanilino_methyl-N-methylaniline]([Link]

-

EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

Wolfram Demonstrations Project. Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

BYJU'S. Test for Amino Groups. [Link]

-

Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

-

UNT Digital Library. The Low-Temperature Solubility of Aniline, the Toluidines and Some of Their N-Alkyl Derivatives in Aviation Gasoline. [Link]

-

Solubility of Things. N-Methylaniline. [Link]

-

The Good Scents Company. 4-Chloro-2-methylaniline. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

-

Wolfram Cloud. Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System. [Link]

-

YouTube. Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System. [Link]

-

ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

Phenomenex. Solvent Miscibility Table. [Link]

-

NCERT. Amines. [Link]

-

Allen. What should be the required structure for this compound. [Link]

-

Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]

-

PubChem. 4-Ethyl-N-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. N-ethyl-3-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethyl-3-methylaniline. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. byjus.com [byjus.com]

- 7. What are the tests performed to determine the presence of an amino group in an organic molecule? | AAT Bioquest [aatbio.com]

- 8. byjus.com [byjus.com]

- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 10. Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System [wolframcloud.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. scent.vn [scent.vn]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Ethyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Ethyl-2-methylaniline. As a crucial intermediate in various synthetic applications, including pharmaceuticals and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its NMR spectra, underpinned by the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects in aromatic systems. Furthermore, a standardized experimental protocol for data acquisition is presented, ensuring reproducibility and accuracy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, identification, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

This compound, a substituted aromatic amine, is a versatile chemical building block. Its structural features, comprising an aniline core with ethyl and methyl substituents, make it a key precursor in the synthesis of a range of organic molecules. The precise arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and physical properties, making unambiguous structural confirmation essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the specific NMR spectral features of this compound, offering a detailed interpretation based on established spectroscopic principles.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the ethyl and methyl substituents. The chemical shifts are influenced by the electron-donating nature of the amino, methyl, and ethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.95 | d | ~7.8 |

| H-5 | ~6.85 | dd | ~7.8, ~1.8 |

| H-6 | ~6.65 | d | ~1.8 |

| -NH₂ | ~3.60 | br s | - |

| -CH₂- (Ethyl) | ~2.55 | q | ~7.6 |

| -CH₃ (Methyl) | ~2.15 | s | - |

| -CH₃ (Ethyl) | ~1.20 | t | ~7.6 |

Rationale for ¹H NMR Assignments

-

Aromatic Protons (H-3, H-5, H-6): The amino group is a strong electron-donating group, causing a significant upfield shift (to lower ppm values) of the ortho and para protons relative to benzene (δ 7.26 ppm). The methyl and ethyl groups are also weakly electron-donating.

-

H-6: This proton is ortho to the powerful electron-donating amino group, and will therefore be the most shielded (lowest chemical shift). It will appear as a doublet, split by the neighboring H-5.

-

H-5: This proton is meta to the amino group and ortho to the ethyl group. It will experience less shielding than H-6 and will appear as a doublet of doublets, split by both H-3 and H-6.

-

H-3: This proton is meta to the amino group and ortho to the methyl group. Its chemical shift will be downfield relative to the other aromatic protons and it will appear as a doublet, split by H-5.

-

-

Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

-

Ethyl Group Protons: The methylene protons (-CH₂-) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) of the ethyl group will appear as a triplet, split by the two methylene protons.

-

Methyl Group Proton (-CH₃): The methyl group attached directly to the aromatic ring will appear as a singlet as it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~144.0 |

| C-2 (-CH₃) | ~118.0 |

| C-3 | ~130.0 |

| C-4 (-CH₂CH₃) | ~128.0 |

| C-5 | ~127.0 |

| C-6 | ~115.0 |

| -CH₂- (Ethyl) | ~28.0 |

| -CH₃ (Methyl) | ~17.0 |

| -CH₃ (Ethyl) | ~16.0 |

Rationale for ¹³C NMR Assignments

-

Aromatic Carbons (C-1 to C-6):

-

C-1 and C-2: The carbons directly attached to the electron-donating amino and methyl groups (ipso-carbons) are shielded, but their chemical shifts are complex to predict without specific substituent chemical shift increment data. Generally, the carbon bearing the amino group (C-1) will be significantly downfield.

-

C-4: The carbon bearing the ethyl group will also be influenced by this substituent.

-

C-6: This carbon is ortho to the amino group and is expected to be significantly shielded (upfield shift).

-

C-3 and C-5: These carbons are meta to the amino group and will be less affected by its strong electron-donating effect. Their chemical shifts will be closer to that of unsubstituted benzene carbons.

-

-

Aliphatic Carbons: The chemical shifts of the ethyl and methyl carbons are in the typical aliphatic region. The methylene carbon of the ethyl group will be further downfield than the methyl carbons due to its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small cotton or glass wool plug in the pipette.[3]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (typically pre-spiked by the manufacturer) to serve as an internal standard (δ = 0.00 ppm).[1]

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is necessary.[4][5]

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Visualization of Molecular Structure and Key NMR Insights

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure of this compound with atom numbering.

The following workflow outlines the key stages of NMR analysis for structural elucidation.

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By presenting predicted spectral data with detailed justifications based on fundamental NMR principles, this document serves as a practical reference for the structural characterization of this important chemical intermediate. The inclusion of a standardized experimental protocol aims to facilitate the acquisition of high-quality, reproducible NMR data. The insights provided herein are intended to support researchers and professionals in their synthetic and analytical endeavors.

References

-

Wawer, I., & Kolehmainen, E. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744–747. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

-

Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 304. [Link]

-

Li, S., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]

-

Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

-

SDSU NMR Facility. (n.d.). Basic Acquisition Parameters. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 7, 2026, from [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved January 7, 2026, from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 7, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved January 7, 2026, from [Link]

-

Han, C. C., et al. (2006). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

-

Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(6), 863–867. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 7, 2026, from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. scribd.com [scribd.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Ethyl-2-methylaniline

This in-depth technical guide provides a comprehensive analysis of 4-Ethyl-2-methylaniline using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of these analytical techniques and their application in the structural elucidation and characterization of this specific aromatic amine.

Introduction to this compound

This compound, with the chemical formula C9H13N, is a substituted aniline derivative.[1][2] Substituted anilines are significant in various industrial applications, including the synthesis of dyes, pharmaceuticals, and polymers.[3][4] Understanding the structural and chemical properties of these compounds is paramount for quality control, reaction monitoring, and the development of new chemical entities. This guide will provide a detailed walkthrough of the analytical methodologies used to confirm the identity and structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71757-56-7 | [1] |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [2] |

| IUPAC Name | This compound | [2] |

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis